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Compound of Interest

Compound Name: 2-Ethylhexanoic acid
CAS No.: 61788-37-2
Cat. No.: B7771324
Get Quote
. J

CAS: 149-57-5 | Formula: CsH1602 | MW: 144.21 g/mol IUPAC Name: 2-Ethylhexanoic
acid[1]

Executive Technical Summary

2-Ethylhexanoic acid is a branched-chain fatty acid. Unlike its linear isomer (octanoic acid), 2-
EHA possesses a chiral center at the

-position. This structural feature dictates unique spectroscopic behaviors, most notably the
McLafferty rearrangement shift in Mass Spectrometry and the diastereotopic potential in NMR
(though often unresolved in racemic mixtures).

Infrared Spectroscopy (FT-IR)

Theory & Causality: As a carboxylic acid, 2-EHA exists primarily as a hydrogen-bonded dimer
in the neat phase. This dimerization broadens the O-H stretch significantly, often obscuring the
C-H stretching region. The carbonyl peak is lowered to ~1700 cm~* due to this hydrogen
bonding resonance.

Experimental Protocol (ATR-FTIR):
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o Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

o Sample Prep: Apply 10 pL of neat liquid directly to the crystal. Ensure full coverage to

prevent baseline noise.

o Parameters: 4 cm~! resolution, 16 scans. Background scan of ambient air required

immediately prior.

Data Table: Key IR Absorptions

Wavenumber ] . Structural . .
Vibration Mode . Diagnostic Note

(cm™?) Assignment

Very broad "hump";
2400 — 3400 O-H Stretch Carboxylic Acid Dimer  characteristic of H-

bonded -COOH.

Alkyl Chains (CHz, Superimposed on the
2860 — 2970 C-H Stretch
CHs) O-H shoulder.
Strong, sharp peak.
) Shifts to ~1760 cm~1 if

1700 - 1720 C=0 Stretch Carbonyl (Dimer) o

monomeric (dilute

solution).

Scissoring vibration of
1460 C-H Bend Methylene (-CHz-) )

the butyl/ethyl chains.

Coupled C-O stretch
1200 - 1300 C-O Stretch C-O-H and O-H in-plane

bend.

"Bread bun" shape;
930 - 940 O-H Bend O-H Out-of-plane confirms dimer

formation.
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Analyst Insight: The absence of a sharp peak at ~3550 cm ~1 confirms the sample is dry; free

water or monomeric acid would sharpen this region.

Nuclear Magnetic Resonance (NMR)

Theory & Causality: The

-carbon (C2) is the structural anchor. In *H NMR, the methine proton at C2 is deshielded by the
carbonyl group but split into a complex multiplet by the four adjacent protons (two from the
ethyl group, two from the butyl chain). In 13C NMR, the branching at the

-position shifts the C2 signal significantly downfield compared to linear isomers (e.g., Octanoic
acid C2 = 34 ppm vs. 2-EHA C2 = 47 ppm).

Experimental Protocol:
e Solvent: CDCIs (Deuterated Chloroform) with 0.03% TMS.

o Concentration: ~20 mg in 0.6 mL solvent. High concentration can shift the acidic proton
signal.

e Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30) with proton decoupling.

A. 'H NMR Data (400 MHz, CDCls)
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. e . Coupling
Shift (6 ppm) Multiplicity Integral Assignment Lodi
ogic

Acidic proton;

shift is
11.0-12.0 Broad Singlet 1H -COOH concentration/te

mperature

dependent.

Deshielded by
C=0. Coupled to
4 neighbors (C3-
H and Ethyl-
CHz2).

2.20-2.35 Multiplet (tt-like) 1H CH

Methylene
groups at C3

-CH2 (butyl) and C1'
(ethyl).

1.40-1.70 Multiplet 4H

Remaining
1.20-1.40 Multiplet 4H Bulk CHz methylenes in
the butyl chain.

) Terminal methyls
Overlapping
0.85-1.00 ) 6H -CHs of butyl and ethyl
Triplets ]
chains.

B. 3C NMR Data (100 MHz, CDCls)
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Shift (6 ppm) Assignment Structural Context

183.4 C=0 Carbonyl carbon.[2][3][4][5]

Diagnostic Peak. Confirms
47.3

-CH branching.
31.6 C-3 (Butyl) Methylene.
29.7 C-4 (Butyl) Methylene.
25.3 C-1' (Ethyl) Methylene (Ethyl branch).
22.8 C-5 (Butyl) Methylene.
14.0 Butyl -CHs Terminal Methyl.
11.8 Ethyl -CHs Branch Methyl.

Mass Spectrometry (EI-MS)

Theory & Causality: 2-EHA undergoes a classic McLafferty Rearrangement, but with a mass
shift due to the

-ethyl branch.

o Standard Linear Acid (e.g., Hexanoic): McLafferty ion at m/z 60.
e Branched 2-EHA: The

-substituent (Ethyl) is retained in the charged enol fragment.

o Calculation: Base fragment (60) + Ethyl mass (28) = m/z 88.

o Mechanism: Gamma-hydrogen transfer from the butyl chain (C4) to the carbonyl oxygen,
followed by

-cleavage.
Experimental Protocol:

« lonization: Electron Impact (El) at 70 eV.
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e Inlet: GC interface (due to volatility).

e Source Temp: 200°C.

Data Table: Fragmentation Pattern

m/z Abundance Fragment lon Mechanism
Molecular ion is

144 <1% [M]*+ weak/unstable (typical
for aliphatic acids).
Loss of terminal

129 Low [M — CHs]*
methyl.

115 Low [M = C2Hs]* Loss of ethyl group.
McLafferty
Rearrangement. Loss

88 100% (Base) [CaH8O2]*e
of butene (CaHs) from
the butyl chain.

73 High [C3Hs02]* -cleavage (loss of
propyl/butyl tail).

57 Moderate [CaHo]* Butyl carbocation.

Integrated Structural Elucidation Workflow

The following logic gate demonstrates how to confirm the identity of 2-EHA and distinguish it

from isomers like octanoic acid or 2-methylheptanoic acid.
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Unknown Liquid Sample

Step 1: FT-IR Analysis

Broad OH (2400-3400)
& C=0 (1700)?

Result: Not a Carboxylic Acid Step 2: GC-MS (El)

Base Peak m/z?

60

88

m/z 60 m/z 88
(Linear Isomer) (Alpha-Branched)

Step 3: 13C NMR

Alpha-Carbon Shift?

Different Shift

~47 ppm

CONFIRMED: Other Branched Isomer
2-Ethylhexanoic Acid (e.g., 2-propylpentanoic)
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Figure 1:Logic flow for distinguishing 2-Ethylhexanoic acid from linear and isomeric
contaminants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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